2-(4-Hydroxyoxan-4-yl)acetaldehyde
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Overview
Description
2-(4-Hydroxyoxan-4-yl)acetaldehyde is an organic compound with a unique structure that includes a tetrahydropyran ring substituted with a hydroxyl group and an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyoxan-4-yl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 4-hydroxytetrahydropyran with acetaldehyde under acidic conditions. The reaction typically proceeds via the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyoxan-4-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with carboxylic acids or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Carboxylic acids, acyl chlorides
Major Products Formed
Oxidation: 2-(4-Hydroxyoxan-4-yl)acetic acid
Reduction: 2-(4-Hydroxyoxan-4-yl)ethanol
Substitution: Various esters depending on the reacting carboxylic acid or acyl chloride
Scientific Research Applications
2-(4-Hydroxyoxan-4-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyoxan-4-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxytetrahydropyran: Similar structure but lacks the acetaldehyde moiety.
2-(4-Hydroxyoxan-4-yl)ethanol: Similar structure but with a primary alcohol instead of an aldehyde group.
2-(4-Hydroxyoxan-4-yl)acetic acid: Similar structure but with a carboxylic acid instead of an aldehyde group.
Uniqueness
2-(4-Hydroxyoxan-4-yl)acetaldehyde is unique due to the presence of both a hydroxyl group and an aldehyde group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(4-hydroxyoxan-4-yl)acetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-4-1-7(9)2-5-10-6-3-7/h4,9H,1-3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNXTXVLPXBDMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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